molecular formula C19H22BrClN2O3S B2908198 Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329632-95-2

Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2908198
CAS No.: 1329632-95-2
M. Wt: 473.81
InChI Key: DWAGQUDIXOMXPQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyridine core, followed by the introduction of the bromobenzamido and isopropyl groups. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

    Formation of Thienopyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of Bromobenzamido Group: The bromobenzamido group can be introduced via a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with the amine group on the thienopyridine core.

    Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base.

    Esterification and Hydrochloride Formation: The carboxylate group is esterified using methanol and an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromobenzamido group to an amine or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe to study biological pathways and mechanisms, especially those involving sulfur and nitrogen-containing heterocycles.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromobenzamido group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thienopyridine core may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methoxypyridine-3-carboxylate: This compound shares the bromine and ester functional groups but has a different core structure.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar biological activities but differ in their structural framework.

Uniqueness

Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its thienopyridine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S.ClH/c1-11(2)22-9-8-14-15(10-22)26-18(16(14)19(24)25-3)21-17(23)12-4-6-13(20)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAGQUDIXOMXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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